molecular formula C8H9ClO2 B157507 2-(4-Chlorophenoxy)ethanol CAS No. 1892-43-9

2-(4-Chlorophenoxy)ethanol

Cat. No. B157507
CAS RN: 1892-43-9
M. Wt: 172.61 g/mol
InChI Key: GEGSSUSEWOHAFE-UHFFFAOYSA-N
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Patent
US04877802

Procedure details

A mixture of 4-chlorophenol (28.3 g, 0.22 mol), ethylene carbonate (19.4 g, 0.22 mol) and tetraethylammonium iodide (10 g, 3.6 mmol) was heated at 160° C. for 3 hours and then cooled to room temperature. Chloroform (500 ml) was added and the resultant solution was washed with water and then dried over anhydrous sodium sulphate. Evaporation of the solvent gave 2-(4-chlorophenoxy)ethanol (40.0 g) which was dissolved in ether (400 ml) containing triethylamine (20 g, 0.2 mol). A solution of 4-chlorophenylsulphonyl chloride (42.0 g, 0.2 mol) in ether (150 ml) was added dropwise and the resultant mixture was refluxed for 40 hours and then cooled. The precipitate was filtered off and washed well with dichloromethane. The combined filtrate and washings were dried over anhydrous sodium sulphate. After removal of the solvent by evaporation, the residue was recrystallised from ethyl acetate to give 2-(4-chlorophenoxy)-1-(4-chlorophenylsulphonyl)ethane as a white solid (34.6 g, m.pt. 108° C.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C1(=O)O[CH2:12][CH2:11][O:10]1>[I-].C([N+](CC)(CC)CC)C.C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:12][CH2:11][OH:10])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
28.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
19.4 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
10 g
Type
catalyst
Smiles
[I-].C(C)[N+](CC)(CC)CC
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
the resultant solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCCO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 105.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.